molecular formula C24H17N3S B380993 5-([1,1'-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 345615-28-3

5-([1,1'-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B380993
CAS No.: 345615-28-3
M. Wt: 379.5g/mol
InChI Key: ULFAXCCDCHFGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-([1,1’-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Biochemical Analysis

Biochemical Properties

The compound 5-([1,1’-Biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine plays a crucial role in biochemical reactions . It interacts with various enzymes and proteins, influencing their function and activity. For instance, it has been found to inhibit CDK2, a protein kinase that plays a key role in cell cycle regulation . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

5-([1,1’-Biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the growth of certain cell lines, indicating its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the active site of CDK2, inhibiting its activity and thereby altering cell cycle progression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 5-([1,1’-Biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine on cellular function can change

Dosage Effects in Animal Models

The effects of 5-([1,1’-Biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine vary with different dosages in animal models

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1,1’-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of aniline derivatives with thieno[2,3-d]pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of catalysts such as ZnCl2 or CuCl, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-([1,1’-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, H2O2

    Reducing agents: NaBH4, LiAlH4

    Bases: NaOH, K2CO3

    Solvents: DMSO, acetonitrile

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-([1,1’-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine is unique due to its complex structure, which combines biphenyl, thieno, and pyrimidine moieties.

Properties

IUPAC Name

N-phenyl-5-(4-phenylphenyl)thieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3S/c1-3-7-17(8-4-1)18-11-13-19(14-12-18)21-15-28-24-22(21)23(25-16-26-24)27-20-9-5-2-6-10-20/h1-16H,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFAXCCDCHFGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC4=NC=NC(=C34)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.